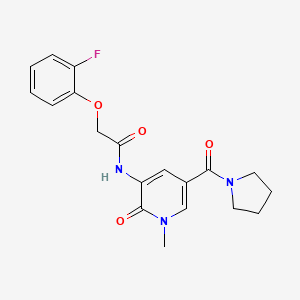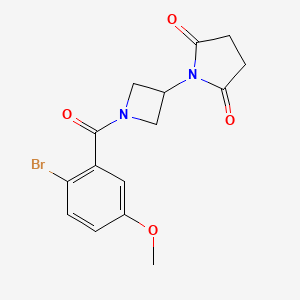
1-(1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “1-(1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic compound that contains several functional groups, including an azetidine ring, a pyrrolidine ring, a bromo group, a methoxy group, and a benzoyl group . Azetidine and pyrrolidine are both four-membered heterocyclic compounds, with azetidine containing a nitrogen atom and pyrrolidine containing two nitrogen atoms . These types of compounds are often found in pharmaceuticals and have been the subject of much research due to their potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine and pyrrolidine rings would likely contribute to the rigidity of the molecule, which could influence its interactions with biological targets . The bromo, methoxy, and benzoyl groups could also affect the molecule’s reactivity and polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing azetidine and pyrrolidine rings can participate in a variety of chemical reactions. These can include nucleophilic substitutions, electrophilic additions, and ring-opening reactions . The bromo group could potentially act as a leaving group in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to design compounds for treating human diseases. Key features include:
- Bioactive Molecules : Explore bioactive compounds with target selectivity involving pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Anticonvulsant Activity
The non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring positively affects anticonvulsant activity .
Heterocyclic Amino Acid Synthesis
Functionalized heterocyclic amino acids, including pyrrolidine derivatives, play a crucial role in drug development. For instance, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was synthesized via [3+2] cycloaddition .
Enantioselective Protein Binding
The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Pyrrolidine compounds can exhibit different binding modes to enantioselective proteins .
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Many azetidine and pyrrolidine derivatives exhibit biological activity by interacting with various enzymes, receptors, or other proteins in the body . The specific interactions would depend on the structure of the compound and the biological target .
Future Directions
properties
IUPAC Name |
1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c1-22-10-2-3-12(16)11(6-10)15(21)17-7-9(8-17)18-13(19)4-5-14(18)20/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUQILOPLEFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)
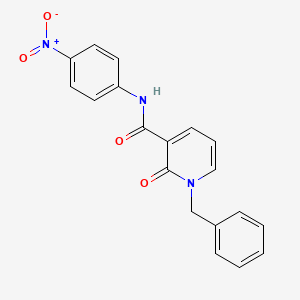
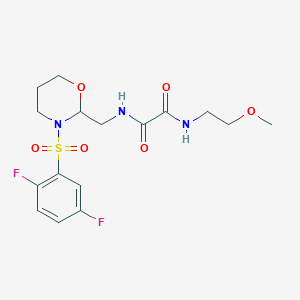

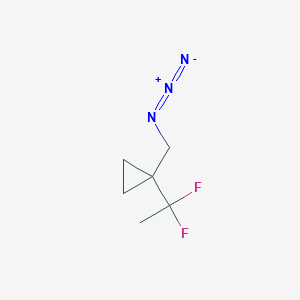
![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)
![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)
![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)
